Cas no 167692-94-6 (2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
167692-94-6 structure
Product Name:2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:167692-94-6
MF:C12H25BO2
MW:212.136704206467
CID:2102318
Update Time:2025-07-22

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3,3-dimethylbutyl)-4,4,5,5,-tetramethyl-1,3,2-dioxaborolane
    • 2-(3,3-dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3,3-dimethylbutyl)-4,4,5,5,-tetramethyl-1,3,2-d
    • 1,3,2-Dioxaborolane, 2-(3,3-dimethylbutyl)-4,4,5,5-tetramethyl-
    • 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C12H25BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H2,1-7H3
    • InChI Key: JAHKBUBFJVAEDA-UHFFFAOYSA-N
    • SMILES: O1B(CCC(C)(C)C)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Topological Polar Surface Area: 18.5

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 167692-94-6)

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 167692-94-6, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of boron-containing heterocycles, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of complex organic molecules. The unique structural features of this compound, including its bulky alkyl groups and highly stable dioxaborolane ring system, make it a valuable tool in modern chemical synthesis.

The dioxaborolane moiety in the molecular structure of 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly noteworthy. Dioxaborolanes are known for their exceptional stability under various reaction conditions, which makes them ideal candidates for use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various organic halides or pseudohalides. The stability of the dioxaborolane ring ensures high yields and minimal side reactions, making this compound a preferred reagent in industrial and academic settings.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex pharmaceuticals. 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a key intermediate in the preparation of biologically active molecules. Its ability to undergo efficient cross-coupling reactions has been leveraged in the synthesis of heterocyclic compounds that exhibit potent pharmacological activity. For instance, researchers have utilized this compound to construct intricate molecular frameworks that mimic natural products with known therapeutic benefits. The robustness of the dioxaborolane core allows for multiple functionalization steps without degradation, facilitating the creation of structurally diverse libraries for drug discovery.

The bulky 3,3-Dimethylbutyl substituent in the molecule provides an additional layer of utility. This sterically demanding group can be strategically employed to modulate the electronic properties of the boron center and influence reaction outcomes. In particular, such substituents can enhance selectivity in cross-coupling reactions by minimizing unwanted side products arising from competing pathways. This feature is particularly valuable when synthesizing complex molecules where regioselectivity is crucial. The combination of steric hindrance and electronic tuning offered by this compound makes it a versatile building block for medicinal chemists.

Advances in computational chemistry have further enhanced the utility of 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Molecular modeling studies have revealed insights into its reactivity and mechanistic pathways. These computational approaches have enabled researchers to predict optimal reaction conditions and predict potential side reactions before conducting experiments. Such predictive power is invaluable in streamlining synthetic routes and reducing experimental trial-and-error. By integrating experimental data with computational insights, scientists can design more efficient synthetic strategies that leverage the unique properties of this compound.

The pharmaceutical industry has also recognized the potential of 167692-94-6 as a key intermediate in drug development. Boron-containing compounds have shown promise in various therapeutic areas due to their ability to interact with biological targets in unique ways. For example, borylated heterocycles have been investigated for their anti-inflammatory and anticancer properties. The stability and reactivity profile of dioxaborolanes make them ideal candidates for introducing boron into drug candidates without compromising structural integrity or biological activity. Researchers are exploring novel derivatives of this compound to develop next-generation therapeutics with improved efficacy and reduced toxicity.

In addition to its applications in pharmaceuticals, 167692-94-6 finds utility in materials science and agrochemical research. Its ability to participate in cross-coupling reactions allows for the construction of novel polymers and surface-functionalized materials with tailored properties. These materials can find applications in coatings that require enhanced durability or adhesion characteristics. Similarly, 2-(3-methylbutyl)-4-methylpentanediol derivatives have been explored as intermediates in agrochemical formulations where boron incorporation can improve crop protection agents' performance.

The synthesis of dioxaborolanes remains an active area of research due to their broad utility. Recent developments have focused on improving synthetic methodologies to produce these compounds with higher yields and purities using greener chemistry principles. Catalytic processes that minimize waste and energy consumption are particularly desirable as they align with global sustainability goals. Innovations such as flow chemistry have enabled continuous production runs that enhance reproducibility and scalability while reducing environmental impact.

Future directions for research on CAS No 167692-94-6 include exploring its role in asymmetric synthesis where enantioselective cross-coupling reactions could lead to chiral boron-containing compounds with enhanced biological activity. The development of new catalysts that promote high enantiomeric excess would be particularly impactful for producing optically active pharmaceuticals without additional purification steps.

In conclusion, 167692-94-6 represents a significant advancement in organoboron chemistry with far-reaching implications across multiple scientific disciplines including medicine, agrochemistry, and materials science Its unique structural features make it an indispensable tool for synthetic chemists working on complex molecular architectures While much progress has been made there remains considerable scope for innovation particularly through interdisciplinary collaborations between chemists biologists engineers computational scientists

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